molecular formula C19H17ClN2OS B2503316 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 313515-67-2

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2503316
CAS No.: 313515-67-2
M. Wt: 356.87
InChI Key: INDVEOCEORMTFI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. Thiazole-containing compounds are extensively investigated in biomedical research for their ability to interact with critical biological targets . This compound is of significant interest for research into new therapeutic agents, particularly in the areas of infectious diseases and oncology. Its molecular structure incorporates key features found in pharmacologically active molecules, suggesting potential for multiple research applications. Primary research applications for this compound and its analogs are anticipated in antimicrobial and anticancer investigations. Structurally similar N-(4-(4-bromophenyl)thiazol-2-yl) derivatives have demonstrated promising in vitro antimicrobial activity against a range of bacterial species . Furthermore, thiazole derivatives are recognized for their antiproliferative potential, with specific analogs exhibiting potent activity against human breast adenocarcinoma cell lines (MCF7) in preclinical models, making them valuable tools for exploring novel oncology pathways . The presence of the thiazole nucleus is often associated with these biological activities, as it is a key component in several approved drugs and experimental compounds that function by modulating enzymes, inhibiting receptor pathways, or disrupting cellular processes in target cells . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-12(2)13-7-9-14(10-8-13)17-11-24-19(21-17)22-18(23)15-5-3-4-6-16(15)20/h3-12H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVEOCEORMTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors in the presence of sulfur and nitrogen sources under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different aromatic or aliphatic groups .

Scientific Research Applications

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-containing benzamides exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide with structurally related analogs:

Structural Features and Substituent Effects

Compound Name Thiazole Substituent Benzamide Substituent Key Structural Differences
This compound 4-(4-Isopropylphenyl) 2-Chloro Bulky isopropylphenyl enhances lipophilicity
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-(Pyridin-2-yl) 4-Chloro Pyridine ring introduces basicity; altered electronic profile
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide 5-(Morpholinomethyl)-4-(pyridin-3-yl) 3,4-Dichloro Morpholine and pyridine groups improve solubility
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide None (unsubstituted thiazole) 2,4-Dichloro Simpler structure; lower molecular weight

Key Observations:

  • Chlorine positioning on the benzamide (2- vs. 4-chloro) affects electronic distribution and intermolecular interactions, such as hydrogen bonding .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Solubility
This compound ~385.9 Not reported ~4.2 Low (DMSO)
4-Chloro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 342.8 Not reported ~2.8 Moderate (aqueous)
3,4-Dichloro-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide 454.3 180–182 ~3.5 High (DMSO/water)
2,4-Dichloro-N-(thiazol-2-yl)benzamide 287.1 155–157 ~3.0 Low (organic solvents)

Key Observations:

  • The isopropylphenyl group elevates LogP, suggesting higher lipophilicity than pyridinyl or morpholine-containing analogs .
  • Morpholinomethyl substituents improve aqueous solubility due to their polar nature, as seen in compound 4d .

Biological Activity

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a thiazole derivative with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, which include a chloro group and an isopropylphenyl substituent that enhance its biological efficacy. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H16ClN2OSC_{15}H_{16}ClN_{2}OS. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-isopropylphenyl)thiazol-2-amine in an organic solvent such as dichloromethane, with triethylamine as a base. The reaction conditions usually involve stirring at room temperature followed by purification through recrystallization or column chromatography.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi. Thiazole derivatives are known for their ability to inhibit microbial growth, and this compound is no exception. The presence of the thiazole ring enhances its interaction with microbial targets, leading to effective inhibition.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobialNot specified
SulfathiazoleAntimicrobial<10
RitonavirAntiretroviral0.1

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Its structure allows it to interact with cancer cell pathways effectively. Preliminary results indicate that it may inhibit the proliferation of cancer cells, particularly those resistant to conventional therapies. The mechanism involves targeting specific enzymes crucial for cancer cell survival, such as DprE1 in Mycobacterium tuberculosis, which is essential for cell wall biosynthesis.

Table 2: Anticancer Activity Overview

CompoundCancer TypeIC50 (µM)Reference
This compoundVarious cancersNot specified
TiazofurinVarious cancers<5

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives in treating resistant bacterial strains and cancer cells. For instance, a study demonstrated that derivatives similar to this compound exhibited enhanced potency against drug-resistant strains of Staphylococcus aureus and Escherichia coli. Additionally, its anticancer properties were evaluated in vitro against several cancer cell lines, showing significant inhibition of cell growth compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, and how is structural confirmation achieved?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea intermediates with α-halo ketones. For example, 5-chlorothiazol-2-amine can react with substituted benzoyl chlorides under reflux in pyridine to form the benzamide moiety . Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For instance, ¹H NMR signals at δ 7.75–7.77 ppm (aromatic protons) and δ 6.75 ppm (thiazole CH) are critical for verifying regiochemistry .

Q. Which characterization techniques are essential for ensuring purity and structural integrity?

  • Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity (>95% typically required). Elemental analysis (C, H, N, S) validates stoichiometry, while X-ray crystallography (e.g., CCDC deposition) resolves stereochemical ambiguities . IR peaks at ~1599 cm⁻¹ (C=N stretch) and ~651 cm⁻¹ (C-S stretch) confirm thiazole ring formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?

  • Answer : Key parameters include:

  • Temperature : Reflux in pyridine (110–120°C) for amide bond formation .
  • Catalysts : Use of glacial acetic acid as a proton donor in cyclization steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole synthesis .
    Yield optimization often requires iterative adjustments; for example, reducing reaction time from 24 to 12 hours decreased dimerization byproducts in analogous compounds .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., enzyme inhibition IC₅₀ values)?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target protein isoforms. To address this:

  • Standardized Assays : Use recombinant enzymes (e.g., PFOR enzyme inhibition assays) under uniform buffer conditions .
  • Control Compounds : Include reference inhibitors (e.g., nitazoxanide) to calibrate activity .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .

Q. How do molecular docking studies predict the compound’s interaction with biological targets?

  • Answer : Docking tools (AutoDock Vina, Schrödinger Suite) model interactions between the benzamide’s chloro group and hydrophobic enzyme pockets. For example:

  • Hydrogen Bonding : The benzamide NH forms H-bonds with Asp89 in PFOR .
  • π-π Stacking : The 4-isopropylphenyl group interacts with aromatic residues (e.g., Tyr205) in kinase targets .
    Validation requires correlation with mutagenesis studies (e.g., reduced activity in Asp89Ala mutants) .

Q. How can QSAR models guide structural modifications to enhance anticancer activity?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical descriptors:

  • Lipophilicity (logP) : Optimal logP ~3.5 improves membrane permeability .
  • Electron-Withdrawing Groups : Chloro substituents at position 2 enhance electron deficiency, increasing DNA intercalation .
  • Steric Parameters : Bulkier isopropyl groups reduce off-target binding .
    Iterative synthesis guided by QSAR improved IC₅₀ values by 10-fold in analogous thiazoles .

Q. What in vitro models are used to assess anticancer activity, and how are results validated?

  • Answer : Common models include:

  • Cell Lines : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
  • Assays : MTT for viability, Annexin V/PI staining for apoptosis, and scratch assays for migration .
    Validation requires orthogonal methods (e.g., Western blotting for caspase-3 activation) and dose-response curves (Hill slopes >1 indicate cooperativity) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting IC₅₀ values using isogenic cell lines (e.g., p53 wild-type vs. knockout) to isolate mechanism-specific effects .
  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers in analogs with asymmetric centers .

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